REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[N+:21]([O-])=O)(=[O:14])=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl[Sn]Cl.CCCCCC.CCOC(C)=O>C(O)C>[NH2:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[S:12]([NH:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:14])=[O:13]
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Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1OC)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
8.34 g
|
Type
|
reactant
|
Smiles
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Cl[Sn]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After concentration in vacuo H2O (30 mL)
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by gradient flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 20-25% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)S(=O)(=O)NC1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.49 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |